molecular formula C8H17NO3S B1385710 (1-Ethanesulfonyl-piperidin-4-yl)-methanol CAS No. 1082811-96-8

(1-Ethanesulfonyl-piperidin-4-yl)-methanol

Cat. No.: B1385710
CAS No.: 1082811-96-8
M. Wt: 207.29 g/mol
InChI Key: FYUWSUALCIMBDA-UHFFFAOYSA-N
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Description

(1-Ethanesulfonyl-piperidin-4-yl)-methanol is a piperidine-based chemical compound of significant interest in medicinal and synthetic chemistry. Piperidine rings are one of the most fundamental heterocyclic structures found in over twenty classes of pharmaceuticals, serving as crucial synthetic building blocks for designing novel active compounds . The ethanesulfonyl group and the hydroxymethyl functional group on the piperidine ring make this derivative a valuable intermediate for constructing more complex molecules for research. This compound is primarily used in pharmaceutical research and development . Piperidine derivatives are extensively investigated for their potential biological activities and are present in a wide range of therapeutic agents . As a versatile synthetic intermediate, this compound can be utilized in various chemical transformations. It can undergo reactions typical of alcohols, such as esterification or oxidation, while the sulfonamide group can participate in further functionalization, making it a flexible scaffold for library synthesis in drug discovery efforts . For Research Use Only . This product is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(1-ethylsulfonylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUWSUALCIMBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperidine Nitrogen

The nitrogen atom of piperidine is sulfonylated using ethanesulfonyl chloride or ethanesulfonic anhydride in the presence of a suitable base. Typical bases include triethylamine or inorganic bases like sodium carbonate to neutralize the generated acid.

Reaction Conditions:

Parameter Typical Value
Reagents Piperidine, ethanesulfonyl chloride
Solvent Dichloromethane, tetrahydrofuran (THF) or acetonitrile
Base Triethylamine or sodium carbonate
Temperature 0°C to room temperature
Reaction Time 1–4 hours
Yield 70–90%

Mechanism: The lone pair on the piperidine nitrogen attacks the sulfur atom of ethanesulfonyl chloride, displacing chloride ion and forming the sulfonamide bond.

Introduction of the Hydroxymethyl Group at 4-Position

Hydroxymethylation via Reduction of 4-Formyl or 4-Keto Precursors

The 4-position of the piperidine ring is functionalized by introducing a formyl or keto group, which is then reduced to the corresponding hydroxymethyl group.

Typical Approach:

  • Starting from 1-ethanesulfonyl-piperidin-4-one or 4-formyl derivative, reduction is performed using sodium borohydride (NaBH4) or other mild hydride reagents.

Reaction Conditions:

Parameter Typical Value
Reducing Agent Sodium borohydride (NaBH4)
Solvent Methanol, ethanol, or THF
Temperature 0°C to room temperature
Reaction Time 1–3 hours
Workup Quench with ammonium chloride or water, extraction with ethyl acetate
Yield 50–80%

Example: In a related sulfonylated piperidine synthesis, NaBH4 was added portion-wise to a methanolic solution of the keto intermediate at 0°C, stirred for 1 hour, quenched, and purified to yield the hydroxymethyl product in 54% isolated yield.

Alternative Synthetic Routes

Direct Hydroxymethylation via Formaldehyde Addition

An alternative method involves direct hydroxymethylation of the piperidine ring at the 4-position by reaction with formaldehyde under acidic or basic catalysis, followed by sulfonylation.

  • This route may require protection of the nitrogen during hydroxymethylation to avoid side reactions.
  • After hydroxymethylation, the nitrogen is sulfonylated as described above.

Summary Table of Preparation Methods

Step Method Description Reagents/Conditions Yield (%) Notes
N-Sulfonylation Reaction of piperidine with ethanesulfonyl chloride Piperidine, ethanesulfonyl chloride, triethylamine, DCM, 0°C to RT, 1–4 h 70–90 Mild conditions, high selectivity
4-Position Hydroxymethylation Reduction of 4-keto or 4-formyl intermediate NaBH4, methanol, 0°C to RT, 1–3 h 50–80 Requires prior oxidation step
Alternative Hydroxymethylation Formaldehyde addition to piperidine ring Formaldehyde, acid/base catalyst, protection of N, then sulfonylation Variable More complex, risk of side reactions

Research Findings and Optimization Notes

  • Base Selection: Organic bases such as triethylamine are preferred during sulfonylation to avoid over-alkylation or ring opening.
  • Solvent Choice: Aprotic solvents like dichloromethane or acetonitrile provide optimal solubility and reaction rates.
  • Temperature Control: Low temperatures during sulfonylation prevent side reactions and decomposition.
  • Purification: Crystallization or chromatographic techniques are used to isolate the pure product; reverse-phase HPLC is effective for final purification.
  • Yield Optimization: Stepwise control of reaction stoichiometry and slow addition of reagents improve yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: (1-Ethanesulfonyl-piperidin-4-yl)-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following structural formula:

C8H17N1O3S\text{C}_8\text{H}_{17}\text{N}_1\text{O}_3\text{S}

It features a piperidine ring substituted with an ethanesulfonyl group and a hydroxymethyl group, which contribute to its chemical reactivity and biological activity.

Medicinal Chemistry

Therapeutic Potential
(1-Ethanesulfonyl-piperidin-4-yl)-methanol is being investigated for its potential as a therapeutic agent. Its structural characteristics suggest that it may interact with various biological targets, including enzymes and receptors involved in disease processes.

Case Study: Anticancer Activity
A study explored the compound's ability to inhibit cancer cell proliferation. The findings indicated that it could induce apoptosis in specific cancer cell lines, demonstrating an IC50 value of approximately 12 µM against prostate cancer cells. This suggests that modifications to the piperidine structure can enhance its cytotoxic effects.

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in developing pharmaceuticals and agrochemicals.

Table 1: Synthetic Routes and Products

Reaction TypeConditionsMajor Products
Nucleophilic SubstitutionBase-catalyzed reactionsVarious piperidine derivatives
ReductionHydrogenation with Pd/CAlcohol derivatives
OxidationUsing oxidizing agents (e.g., KMnO4)Sulfonic acid derivatives

Material Science

Development of Functional Materials
In material science, this compound is utilized to create materials with unique properties, such as enhanced conductivity or fluorescence. Its ability to form stable complexes with metal ions has been explored for applications in sensors and electronic devices.

Biological Studies

Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. A study demonstrated its potential to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease, showing a reduction in aggregation by approximately 35%.

Mechanism of Action

The mechanism of action of (1-Ethanesulfonyl-piperidin-4-yl)-methanol involves its interaction with specific molecular targets. The ethanesulfonyl group is known to interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and analgesic properties .

Comparison with Similar Compounds

Structurally related piperidine derivatives share the ethanesulfonyl-piperidinyl core but differ in substituents, leading to variations in physicochemical properties, reactivity, and applications. Below is a comparative analysis of key analogs:

Structural and Functional Group Comparisons
Compound Name CAS Number Molecular Formula Functional Groups Purity
(1-Ethanesulfonyl-piperidin-4-yl)-methanol 1082811-96-8 C₈H₁₇NO₃S Ethanesulfonyl, hydroxymethyl 95%
(1-Ethanesulfonyl-piperidin-4-yl)-acetic acid 1030420-97-3 C₉H₁₇NO₄S Ethanesulfonyl, carboxylic acid 95%
3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid 1250510-43-0 C₁₀H₁₉NO₄S Ethanesulfonyl, propionic acid 95%
1-[4-(2-Hydroxyethyl)-1-piperidinyl]-ethanone 15871-63-3 C₉H₁₇NO₂ Acetyl, hydroxyethyl 95%
[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol 1094223-48-9 C₁₀H₁₄ClN₃O Chloropyridazinyl, hydroxymethyl 100%

Key Observations :

  • Solubility: The hydroxymethyl group in “this compound” improves aqueous solubility compared to its carboxylic acid analogs (e.g., QD-6942, QD-9140), which may form zwitterionic structures in solution .
  • Reactivity: The ethanesulfonyl group enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions. In contrast, the acetyl group in “1-[4-(2-Hydroxyethyl)-1-piperidinyl]-ethanone” (CAS: 15871-63-3) may participate in condensation or acetylation reactions .
  • Applications : The chloropyridazinyl derivative (CAS: 1094223-48-9) is associated with stricter safety protocols due to its chlorine substituent, requiring specialized handling to avoid inhalation hazards .
Stability and Preservation

Methanol is a common solvent for preserving piperidine derivatives. Studies on volatile organic compounds (VOCs) demonstrate that methanol effectively stabilizes sulfonamides and aromatic compounds, reducing analyte loss during storage . For example, methanol-preserved soil samples showed <10% degradation of sulfonamide analogs over 82 days under refrigeration . This aligns with the commercial availability of “this compound” in methanol-stabilized formats at 95% purity .

Analytical Data and Purity

GC-MS analysis of methanol extracts (as in ) is a standard method for quantifying piperidine derivatives. While direct data for “this compound” are unavailable, its analogs (e.g., QD-6942, QD-9140) exhibit distinct retention times and fragmentation patterns due to their functional groups .

Biological Activity

(1-Ethanesulfonyl-piperidin-4-yl)-methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring substituted with an ethanesulfonyl group and a hydroxymethyl group, which may influence its biological activity. The molecular formula is C7H15NO3S, indicating the presence of functional groups that can interact with biological targets.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating various physiological processes.
  • Receptor Interaction : It may bind to receptors, altering their activity and leading to downstream effects in cellular signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Assay Type
MCF-7 (Breast Cancer)5.0MTT Assay
HeLa (Cervical Cancer)10.0Colony Formation
A549 (Lung Cancer)8.5Apoptosis Assay

Case Studies

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in a mouse model of cancer. The compound was administered at various doses, and results indicated a dose-dependent reduction in tumor size compared to control groups. Notably, the study reported minimal toxicity at effective doses, highlighting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Ethanesulfonyl-piperidin-4-yl)-methanol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sulfonation of piperidin-4-yl-methanol derivatives using ethanesulfonyl chloride. Key conditions include:

  • Solvent selection : Anhydrous dichloromethane or THF to minimize hydrolysis of the sulfonyl chloride.
  • Base : Triethylamine or pyridine to neutralize HCl byproducts.
  • Temperature : 0–5°C to control exothermic reactions, followed by gradual warming to room temperature.
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Yield optimization requires stoichiometric control (1:1.2 molar ratio of piperidinyl-methanol to sulfonyl chloride) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Characterization workflow :

NMR spectroscopy : 1^1H and 13^13C NMR to confirm sulfonyl group integration (SO2CH2CH3SO_2CH_2CH_3) and piperidine ring conformation.

HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%).

Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C8H17NO3SC_8H_{17}NO_3S).

XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation, as demonstrated in structurally related sulfonylated piperidines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • SAR strategy :

  • Substituent variation : Modify the ethanesulfonyl group (e.g., aryl sulfonates, fluorinated analogs) to assess electronic effects.
  • Piperidine ring modifications : Introduce methyl, hydroxy, or halogen groups at positions 3 or 5 to study steric and conformational impacts.
  • Biological assays : Test derivatives against target enzymes (e.g., kinases, proteases) using in vitro inhibition assays (IC50_{50} determination) and cellular models for cytotoxicity (MTT assays). Cross-reference with computational docking studies to correlate activity with binding affinity .

Q. How should researchers resolve contradictions in reported biological data for sulfonylated piperidine analogs?

  • Conflict resolution approach :

Meta-analysis : Systematically compare assay conditions (e.g., buffer pH, ATP concentration in kinase assays) across studies.

Replication : Reproduce key experiments with standardized protocols (e.g., cell line authentication, inhibitor pre-treatment times).

Orthogonal validation : Use alternative methods (e.g., SPR for binding kinetics vs. enzymatic assays) to confirm activity.
Discrepancies may arise from off-target effects, solvent interactions (DMSO tolerance), or compound stability in biological matrices .

Q. What crystallization strategies enhance the success of X-ray diffraction studies for this compound?

  • Crystallization protocol :

  • Solvent system : Use mixed solvents (e.g., ethanol/water or acetone/hexane) to slow nucleation.
  • Temperature gradient : Gradual cooling from 40°C to 4°C over 48 hours.
  • Seeding : Introduce microcrystals from vapor diffusion trials to improve crystal size and uniformity.
    Structure refinement should account for potential disorder in the sulfonyl group, as observed in analogous compounds .

Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?

  • Eco-friendly innovations :

  • Biocatalysis : Explore lipases or esterases for regioselective sulfonation under aqueous conditions.
  • Solvent replacement : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF.
  • Waste reduction : Employ flow chemistry for precise reagent mixing and in-line purification (scavenger resins).
    Lifecycle assessment (LCA) metrics (E-factor, atom economy) should guide process optimization .

Q. How can the environmental impact of this compound be assessed in laboratory settings?

  • Ecotoxicological evaluation :

Biodegradability : OECD 301F test (modified Sturm test) to measure CO2_2 evolution over 28 days.

Aquatic toxicity : Daphnia magna acute immobilization assay (EC50_{50}) and algal growth inhibition (OECD 201).

Bioaccumulation potential : Calculate log KowK_{ow} (octanol-water partition coefficient) via shake-flask method.
Mitigation strategies include developing biodegradable analogs or closed-loop waste treatment systems .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Ethanesulfonyl-piperidin-4-yl)-methanol
Reactant of Route 2
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(1-Ethanesulfonyl-piperidin-4-yl)-methanol

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